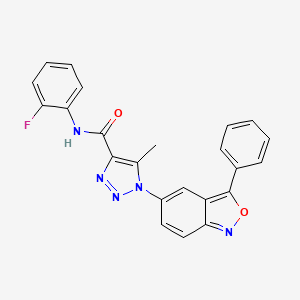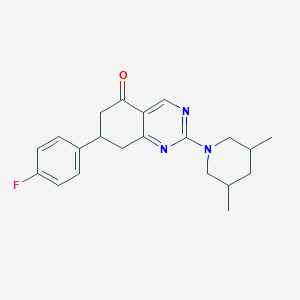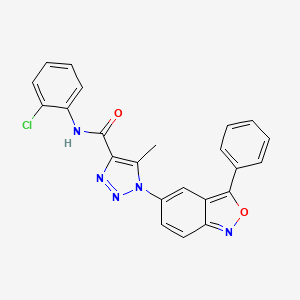![molecular formula C16H14N2O4 B11461356 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11461356.png)
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a phenol group and a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The phenol group can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-L-alanine: An amino acid derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with comparable biological activities.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the oxadiazole ring and the phenol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential for diverse biological applications.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-8-5-11(9-14(13)21-2)15-17-16(22-18-15)10-3-6-12(19)7-4-10/h3-9,19H,1-2H3 |
InChI Key |
DHBSHZKUUHGRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Dicyano-4-hydroxy-4-(nitromethyl)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B11461283.png)
![methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11461285.png)
![8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B11461287.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11461288.png)
![ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate](/img/structure/B11461293.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11461305.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11461324.png)
![Methyl [1-(4-chlorophenyl)cyclopentyl]carbamate](/img/structure/B11461327.png)
![2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11461340.png)
![3-{[(3,4-Dimethoxyphenyl)methyl]amino}adamantan-1-ol](/img/structure/B11461348.png)
![Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461358.png)
